1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biochemical changes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound induces a range of molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence cell function in a variety of ways.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} can be compared with other indole derivatives such as:
1H-indole-3-carbaldehyde derivatives: These compounds share a similar indole core structure and exhibit comparable biological activities.
2,6-dichloro-4-(trifluoromethyl)phenylhydrazine derivatives: These compounds have similar substituents and chemical properties.
The uniqueness of 1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2F3N3O/c22-15-10-12(21(24,25)26)11-16(23)19(15)28-27-18-14-8-4-5-9-17(14)29(20(18)30)13-6-2-1-3-7-13/h1-11,30H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOJUPXDLRVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.